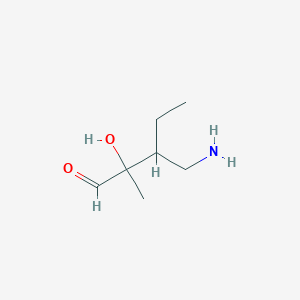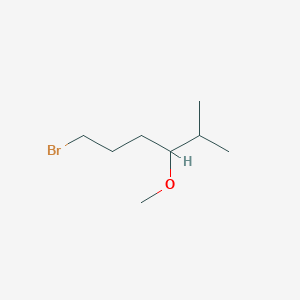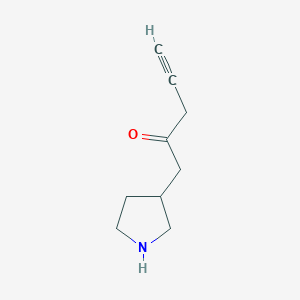![molecular formula C13H20O2 B13156713 (1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a phenyl ring substituted with a 3-methylbutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanol typically involves the reaction of 4-(3-methylbutoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure is a potential method for large-scale synthesis. This method offers high yields and can be conducted under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form a corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(3-methylbutoxy)benzaldehyde or 4-(3-methylbutoxy)acetophenone.
Reduction: Formation of 4-(3-methylbutoxy)phenylmethane.
Substitution: Formation of nitro, sulfo, or halo derivatives of the phenyl ring.
Applications De Recherche Scientifique
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound may also modulate signaling pathways by interacting with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-[4-(3-methoxy)phenyl]ethanol
- (1S)-1-[4-(3-ethoxy)phenyl]ethanol
- (1S)-1-[4-(3-propoxy)phenyl]ethanol
Uniqueness
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol is unique due to the presence of the 3-methylbutoxy group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications.
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O2/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3/t11-/m0/s1 |
Clé InChI |
MUBJYLDXTRJLCL-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)OCCC(C)C)O |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Difluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B13156645.png)




![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)
![(2S)-N-[(4R,6S)-1-[[(2S)-1-[[1-[[1-[[(E)-1-[[(2S)-1-[[1-[[1-[3-[2-hydroxyethyl(methyl)amino]prop-1-en-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopent-2-en-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4,6-dimethyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B13156721.png)


![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)

![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)

